XLogP3 Lipophilicity Advantage Over Des-Chloro Analog
The target compound exhibits a computed XLogP3-AA of 1.5, compared to 0.8 for 1-(2-methoxypyridin-3-yl)ethanone (CAS 131674-40-3), the direct des-chloro analog [1][2]. This ΔXLogP3 of +0.7 units reflects the favorable contribution of the 5-chloro substituent to lipophilicity, which correlates with improved passive membrane permeability in predictive ADME models.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 1-(2-Methoxypyridin-3-yl)ethanone; XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.7 (factor of ~5× higher predicted partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm; equivalent computational methodology |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability, critical for intracellular target engagement in cell-based assays and in vivo studies, making the target superior when passive diffusion is rate-limiting.
- [1] PubChem Compound Summary for CID 14783856, 3-Acetyl-5-chloro-2-methoxypyridine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 14691924, 1-(2-Methoxypyridin-3-yl)ethan-1-one. National Center for Biotechnology Information (2026). View Source
